molecular formula C18H18N4O2 B2799588 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-71-1

8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2799588
CAS No.: 2180010-71-1
M. Wt: 322.368
InChI Key: TZWKIHSHIDAFCJ-UHFFFAOYSA-N
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Description

8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that features a unique combination of a triazole ring, a bicyclic octane structure, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane typically involves multi-step organic reactionsThe final step involves the coupling of the benzofuran moiety to the intermediate product under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzofuran moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

8-(1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: can be compared with other compounds that have similar structural features:

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(17-7-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,7,10-11,13-15H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKIHSHIDAFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4O3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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